2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone - 892426-99-2

2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

Catalog Number: EVT-2951535
CAS Number: 892426-99-2
Molecular Formula: C13H9N3O2S2
Molecular Weight: 303.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazole derivatives represent a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds have garnered significant attention in scientific research, particularly in medicinal chemistry, due to their wide spectrum of biological activities. [, , , , , , , , , , , ]

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process, often starting from readily available carboxylic acids or their derivatives. One common approach is the conversion of carboxylic acids to their corresponding hydrazides, followed by cyclization with various reagents such as carbon disulfide, phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2). [, , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within the molecule. [, , , , , , , , , , ]

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on the specific biological activity being considered. These compounds can interact with various biological targets, including enzymes, receptors, and ion channels, through diverse mechanisms such as competitive inhibition, allosteric modulation, and covalent modification. [, , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as melting point, boiling point, solubility, and stability, are influenced by the nature and position of substituents on the oxadiazole ring. These properties play a crucial role in determining the compound's suitability for various applications. [, , , , ]

Applications

1,3,4-Oxadiazole derivatives have shown promising results in various scientific research applications, including:* Anticancer Agents: Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives against various cancer cell lines. [, , , ] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer development.* Antimicrobial Agents: 1,3,4-Oxadiazole derivatives have demonstrated potent antimicrobial activity against a broad spectrum of bacteria and fungi. [, , , , ] They can inhibit bacterial cell wall synthesis, interfere with DNA replication, and disrupt fungal membrane integrity.* Anti-inflammatory Agents: Some 1,3,4-oxadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. [, , ] They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.* Enzyme Inhibitors: 1,3,4-Oxadiazole derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. [, , , ] Inhibiting these enzymes can have therapeutic benefits in treating conditions such as Alzheimer's disease, myasthenia gravis, and inflammatory diseases.

Compound Description: This series of compounds shares a core structure of a thiophene ring linked to a 1,3,4-oxadiazole ring and an ethanone moiety. The variations within the series primarily involve substitutions on the phenyl ring attached to the oxadiazole ring. These compounds were evaluated for their anticancer properties, with some showing promising activity against specific cancer cell lines [].

Relevance: These compounds are structurally similar to the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, as both share the thiophene-oxadiazole-ethanone core structure. The primary difference lies in the presence of a 4-fluorophenyl substituent on the thiophene ring and variations in the aryl group attached to the oxadiazole ring in the related compounds [].

SD-4 and SD-6

Compound Description: SD-4 and SD-6 are multi-target compounds designed to address Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), as well as reducing amyloid-β (Aβ) aggregation. They incorporate a N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide scaffold [].

Relevance: While not structurally identical, SD-4 and SD-6 share the 1,3,4-oxadiazole-thioacetamide core with the target compound. The key difference lies in the presence of a N-(1-benzylpiperidin-4-yl) substituent on the thioacetamide group and a phenyl ring directly attached to the oxadiazole in SD-4 and SD-6, in contrast to the pyridyl and thiophene rings in the target compound []. This highlights the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a thio-linked phenylethanone moiety and a 5-methyl-2-phenyl-1H-imidazole group. It was synthesized and structurally characterized using single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy [, ].

1-Isonicotinoyl-4-phenylthiosemicarbazide

Compound Description: This compound served as a precursor for synthesizing both 1,3,4-oxadiazole and 1,2,4-triazole derivatives. It is characterized by the presence of a thiosemicarbazide moiety linked to an isonicotinoyl group and a phenyl ring [].

Relevance: While not a direct structural analogue of the target compound, 1-isonicotinoyl-4-phenylthiosemicarbazide highlights the synthetic versatility of heterocyclic chemistry. The isonicotinoyl group, similar to the pyridyl ring in the target compound, demonstrates the potential for incorporating pyridine-based structures in the development of 1,3,4-oxadiazole derivatives [].

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives

Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring linked to a pyridin-4-yl group and an ethylsulfanyl bridge connected to a 1,3-benzoxazole moiety. The variations within the series involve different substituents on the benzoxazole ring. These compounds were investigated for their antimicrobial, antioxidant, and antitubercular activities [].

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Compound Description: These compounds consist of a 2H-chromen-2-one moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with either a phenyl or a pyridin-4-yl group. They were investigated for their potential anticancer activity and characterized for their polymorphic structures [].

Relevance: These compounds highlight the structural diversity achievable by combining the 1,3,4-oxadiazole ring system with other heterocycles like 2H-chromen-2-one. While they share the 1,3,4-oxadiazole core with the target compound, they lack the thioether linkage and incorporate a 2H-chromen-2-one group, demonstrating the possibility of exploring different substitutions and their impact on biological activity [].

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with two pyridyl groups at positions 2 and 5 and an ethanone moiety at position 3. It was characterized using X-ray crystallography, revealing its crystal structure and packing arrangement [].

Relevance: This compound illustrates the potential for incorporating multiple pyridine rings within the 1,3,4-oxadiazole scaffold. Although it lacks the thioether linkage present in the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, it demonstrates the ability to modify the substitution pattern on the oxadiazole ring and explore different pyridine isomers [].

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound is structurally similar to the target compound, with a 1,3,4-oxadiazole ring connected to a pyridin-3-yl group and a thio-linked 4-bromophenylethanone moiety [].

Relevance: This compound highlights the significance of the thioether linkage in connecting the 1,3,4-oxadiazole core to an aromatic ring system. It shares the 1,3,4-oxadiazole-thio-phenylethanone core with the target compound, but the key difference lies in the substitution pattern on the aromatic ring and the position of the nitrogen atom in the pyridyl ring. The presence of a bromine atom in the para position of the phenyl ring in this compound, as opposed to the thiophene ring in the target compound, allows for studying the influence of halogen substituents on biological activity [].

2-(5-aryl-1,3,4-oxadiazol-2-ylthio)propanoic acids

Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring connected to a thio-linked propanoic acid moiety. Variations within this series focus on the substitutions on the phenyl ring attached to the oxadiazole ring. These compounds were studied for their antifungal activity against various Candida albicans, Aspergillus niger, and Aspergillus flavus strains [].

Compound Description: This collection of compounds represents a diverse set of structures, all sharing a common thread of being derived from isoniazid (INH) and explored for their anti-tubercular activity. These include modifications of INH, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, N'-(E)-heteroaromatic-isonicotino-hydrazide derivatives, and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic) methylene hydrazone derivatives [].

Relevance: While not direct structural analogs of the target compound, these derivatives highlight the importance of the pyridine ring, a prominent feature in isoniazid and many of its derivatives, in designing anti-tubercular agents. The presence of the pyridine ring in the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, suggests a potential link to anti-tubercular activity, prompting further investigation in this direction [].

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Compound Description: This compound is structurally similar to the target compound, featuring a 1,3,4-oxadiazole ring connected to a 4-chlorophenyl group and a thio-linked 4-chlorophenylethanone moiety. The crystal structure and intermolecular interactions of this compound were analyzed using Hirshfeld surface analysis [].

Relevance: This compound emphasizes the importance of halogen substitutions in influencing the crystal packing and intermolecular interactions of 1,3,4-oxadiazole derivatives. Compared to the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, it replaces the pyridyl and thiophene rings with 4-chlorophenyl groups. This subtle structural variation provides insights into the impact of halogen substituents on the solid-state properties of these compounds [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier inhibitors. It is characterized by a complex structure incorporating a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine moiety and various substituents, including a piperazine ring and a tetrahydro-2H-pyran group [].

Relevance: Although structurally distinct from the target compound, EPPA-1 highlights the utility of the 1,3,4-oxadiazole ring system in medicinal chemistry for developing therapeutic agents. The presence of the 1,3,4-oxadiazole ring in both EPPA-1 and the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, underscores the versatility of this heterocycle in accessing diverse chemical space and targeting different biological targets [].

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with two phenyl groups at positions 2 and 5, a (1H-1,2,4-triazol-1-yl)methyl group at position 2, and an ethanone moiety at position 3. It was structurally characterized using X-ray crystallography, revealing its bond lengths and angles [].

Relevance: Although structurally distinct from the target compound, this compound showcases the potential for introducing a 1,2,4-triazole ring system within the 1,3,4-oxadiazole scaffold. The presence of the ethanone moiety in both compounds further highlights the structural similarities and the possibility of exploring their combined impact on biological activity [].

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

Compound Description: This novel heterocyclic compound incorporates a 1,3,4-oxadiazole ring linked to a thio-linked 4-methoxyphenylethanone moiety and a (naphthalen-1-yloxy)ethyl group. It was synthesized and characterized using various techniques, including FTIR, single-crystal XRD, UV-Vis, TG, and DTA analysis [].

Relevance: This compound shares the 1,3,4-oxadiazole-thio-phenylethanone core structure with the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone. The key difference lies in the substitution pattern on both sides of the thioether linkage. This compound incorporates a 4-methoxyphenyl group instead of thiophene and a (naphthalen-1-yloxy)ethyl group instead of the pyridyl ring found in the target compound. These structural variations provide valuable insights into the structure-property relationships of these compounds, enabling the exploration of different substituents and their impact on physical and biological properties [].

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives

Compound Description: This series of compounds consists of an azetidin-2-one ring connected to two phenyl rings, one of which is further substituted with either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring. These compounds were synthesized and evaluated for their anticancer, antimicrobial, and antioxidant activities [].

Relevance: These compounds showcase the versatility of heterocyclic chemistry by combining 1,3,4-oxadiazole or 1,3,4-thiadiazole rings with an azetidin-2-one core. Although structurally different from the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, they demonstrate the potential for exploring different heterocyclic combinations and their biological activities [].

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl-thio]acetohydrazide and 4-allyl-1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide

Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted with a 2-furyl group at position 5 and linked to a thioacetohydrazide or thiosemicarbazide moiety. They were synthesized and evaluated for their antituberculosis activity [].

Relevance: While not direct structural analogs, these compounds highlight the exploration of different heterocyclic rings, like furan, in conjunction with the 1,3,4-oxadiazole core for developing antituberculosis agents. This structural diversity provides insights into the impact of different heterocycles on biological activity and potentially guides the design of novel compounds, including analogs of the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone [].

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

Compound Description: This compound contains a 1,3,4-thiadiazole ring bearing a (triphenylstannyl)thio group at position 5 and a (E)-1-(thiophen-2-yl)methanimine substituent at position 2. It was characterized using X-ray crystallography, revealing its crystal structure and packing arrangement [].

Relevance: While structurally distinct from the target compound, this compound illustrates the possibility of incorporating a 1,3,4-thiadiazole ring, a bioisostere of the 1,3,4-oxadiazole ring, in drug design. The presence of the thiophene ring, albeit in a different position and with a different substitution pattern, further highlights the potential for exploring thiophene-containing analogs of the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, and assessing their biological activities [].

1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanone derivatives

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with a 2-tolyloxyquinoline group at position 5 and a pyridine-4-yl group at position 2, with an ethanone moiety at position 3. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains [].

Relevance: These compounds highlight the structural diversity achievable by combining the 1,3,4-oxadiazole ring system with other heterocycles, such as quinoline and pyridine. Although structurally distinct from the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, they demonstrate the potential for incorporating different heterocyclic combinations and their potential antibacterial properties [].

3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones

Compound Description: This series of compounds features a 1,3,4-oxadiazole-2-thione core with a pyridine-4-yl group at position 5. Variations within this series focus on the substituents at position 3 of the oxadiazole ring. They were designed as potential inhibitors of angiogenesis targeting VEGFR-2 and evaluated for their anti-angiogenic activity [].

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a thio-linked 2,4-dichlorophenylethanone moiety and a [(1H-1,2,4-triazol-1-yl)methyl] group at position 5. The crystal structure of this compound was elucidated, revealing the spatial arrangement of the different rings and the presence of weak intermolecular C–H···N hydrogen bonds [].

Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid

Compound Description: These compounds are lanthanide complexes coordinated with {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid as a ligand. The lanthanide metals used in these complexes include La(III), Nd(III), Gd(III), and Dy(III). The complexes were synthesized and characterized using various techniques, including microelemental analysis, FTIR, UV-Vis, mass spectrometry, NMR, magnetic susceptibility, and conductivity measurements. They were also screened for their in vitro antibacterial activity, showing significant potential compared to the free ligand [].

Relevance: These lanthanide complexes, while structurally distinct from the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, demonstrate the possibility of using a 1,3,4-oxadiazole-thio- moiety as a ligand for metal complexation. This approach can lead to the development of novel compounds with potentially enhanced or different biological activities compared to the free ligand. Moreover, the antibacterial activity observed for these complexes highlights the potential of exploring metal complexes of 1,3,4-oxadiazole derivatives for medicinal chemistry applications [].

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at position 5, a [2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl} group at position 2, and an (Z)-ethylidene benzenamine moiety at position 3. They were synthesized and characterized using IR, 1H NMR, and 13C NMR spectroscopy. Furthermore, they were evaluated for their antifungal activity, showing potent to moderate activity against various Candida and Aspergillus species [].

Relevance: These compounds, while not direct structural analogs, emphasize the potential of incorporating various substituents on the 1,3,4-oxadiazole ring, similar to the target compound, 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone. The presence of the pyridine-4-yl group at position 5 in both sets of compounds suggests a possible common pharmacophore for antifungal activity. The structural diversity explored in these derivatives provides valuable insights into the structure-activity relationships of 1,3,4-oxadiazole-based antifungal agents [].

Compound Description: This series encompasses 5-aryl-1,3,4-oxadiazol-2-amines with long alkyl chains attached directly to the heterocycle or linked via nitrogen or sulfur. This research aimed to investigate their potential as acetyl- (AChE) and butyrylcholinesterase (BChE) inhibitors, targeting treatments for dementias and myasthenia gravis. The study revealed moderate dual inhibition for these compounds, indicating their potential as lead compounds for further development [].

3-(5-(Alkyl/arylthio)-1,3,4-oxadiazol-2-yl)-8-phenylquinolin-4(1H)-one derivatives

Compound Description: This series comprises quinolone derivatives featuring a 1,3,4-oxadiazole ring with various alkyl/arylthio substituents at the 5-position. The researchers designed these compounds as potential anti-HIV agents based on the pharmacophore of HIV-1 integrase inhibitors. Some compounds demonstrated notable anti-HIV-1 activity without significant cytotoxicity [].

5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides

Compound Description: This series includes 1,3,4-oxadiazole derivatives with a 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfide moiety at the 2-position. The researchers synthesized these compounds and evaluated their antibacterial activity, revealing promising results [].

Compound Description: This series encompasses 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a pyrimidine ring. The study aimed to explore their potential as cytotoxic agents against A549 lung cancer cells. Notably, compound 4a, bearing a phenyl moiety, demonstrated significant cytotoxic activity compared to the standard drug cisplatin [].

Pyrazolyl appended 1,3,4-oxadiazole derivatives

Compound Description: This series consists of 1,3,4-oxadiazole derivatives with a pyrazole ring attached to the 2-position via a thioether linkage. The researchers synthesized these compounds using an efficient one-pot multi-component reaction and evaluated their antibacterial and antioxidant activities [].

Compound Description: This series consists of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives with different 2-chloro-N-(aryl substituted) acetamide groups attached to the sulfur atom. The study aimed to explore their anticancer potential against PANC-1, HepG2, and MCF7 cell lines [].

Compound Description: These compounds feature a 1,3,4-oxadiazole ring linked to a carbonothioate moiety with different substituents at the 5-position. S-5-phenyl-1,3,4-oxadiazol-2-yl O-propyl carbonothioate has a phenyl group, while S-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl carbonothioate has a pyridin-4-yl group. They were synthesized and characterized using NMR spectroscopy, highlighting their potential as building blocks for further derivatization [].

Compound Description: This series of compounds combines a pyrethrin scaffold with a hydrazone linker and a 1,3,4-oxadiazole ring connected via a thioether linkage. These derivatives exhibited promising insecticidal activities against various pests, with some showing comparable or even superior efficacy to commercially available insecticides [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

Compound Description: This series comprises 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives with various substituents on the nitrogen atom of the hydrazide moiety. These compounds were synthesized and characterized using elemental analysis, 1H-NMR spectroscopy, and HPLC-MS, demonstrating the feasibility of modifying the hydrazide group for exploring new chemical space [].

3-chloro-4-(phenyl substituted)-1-[5-pyridin-4-yl)-1,3,4-thiadiazol-2yl] azetidine-2-one derivatives

Compound Description: This series of compounds features a 1,3,4-thiadiazole ring with a pyridine-4-yl group at the 5-position and an azetidine-2-one ring substituted with various phenyl groups at the 3-position. They were synthesized and evaluated for their antibacterial activity, demonstrating promising results [].

Properties

CAS Number

892426-99-2

Product Name

2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone

Molecular Formula

C13H9N3O2S2

Molecular Weight

303.35

InChI

InChI=1S/C13H9N3O2S2/c17-10(11-2-1-7-19-11)8-20-13-16-15-12(18-13)9-3-5-14-6-4-9/h1-7H,8H2

InChI Key

UYTOGONRXNXZFF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.